(S)-ethyl 3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Description
Properties
IUPAC Name |
ethyl (2S)-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClF3N6O5/c1-6-45-28(43)24(39-30(44)47-31(3,4)5)15-19-7-9-20(10-8-19)23-17-26(40-29(37)38-23)46-27(32(34,35)36)22-12-11-21(33)16-25(22)42-14-13-18(2)41-42/h7-14,16-17,24,27H,6,15H2,1-5H3,(H,39,44)(H2,37,38,40)/t24-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEFSIDRRRBOKI-RPLLCQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClF3N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099385 | |
| Record name | 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125828-44-5 | |
| Record name | 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125828-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-ethyl 3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by several key functional groups, including a pyrimidine moiety and a pyrazole ring, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of 754.15 g/mol. Its structure includes:
- Pyrimidine ring : Involved in inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.
- Pyrazole ring : Associated with various biological activities including anti-inflammatory and anticancer properties.
The primary biological activity of this compound appears to be linked to its ability to inhibit DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital process for DNA synthesis and repair. By inhibiting DHFR, the compound can effectively disrupt cellular proliferation, particularly in cancer cells.
Table 1: Summary of Biological Targets and Activities
| Biological Target | Activity Type | Reference |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | |
| Tyrosine Kinases (e.g., Abl) | Kinase Inhibition | |
| Antiviral Activity against Flavivirus | Viral Replication Inhibition |
Therapeutic Potential
Research indicates that compounds similar to (S)-ethyl 3-(4-(2-amino-6... have shown promise in treating various conditions:
- Cancer : The inhibition of DHFR is particularly relevant in oncology, as it can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents.
- Autoimmune Diseases : By modulating immune responses through DHFR inhibition, these compounds may offer therapeutic benefits in diseases like rheumatoid arthritis.
- Antiviral Applications : Some derivatives have demonstrated antiviral properties against flaviviruses, suggesting a broader spectrum of activity.
Case Studies
Several studies have evaluated the pharmacological effects of similar compounds:
- Piritrexim , a related antifolate drug, has shown significant antitumor effects in preclinical models by targeting DHFR. It has been noted for its efficacy against melanoma and urothelial cancers .
- A study on pyridopyrimidine derivatives highlighted their ability to inhibit kinases involved in cancer progression, reinforcing the potential of similar structures in targeted cancer therapies .
Scientific Research Applications
Structure
The structure of (S)-ethyl 3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate features multiple functional groups, including amino, trifluoroethoxy, and tert-butoxycarbonyl moieties, contributing to its biological activity.
Treatment of Carcinoid Syndrome
The primary application of this compound is as a pharmacological agent for treating carcinoid syndrome. Telotristat ethyl, derived from this compound, acts as a serotonin synthesis inhibitor by selectively inhibiting tryptophan hydroxylase, thereby reducing serotonin levels in patients with carcinoid tumors. This mechanism helps alleviate symptoms such as diarrhea and flushing associated with the syndrome.
Efficacy and Safety Profile
Clinical studies have demonstrated that Telotristat ethyl significantly reduces bowel movement frequency and improves quality of life for patients suffering from carcinoid syndrome. The most common side effects reported include:
- Diarrhea
- Nausea
- Vomiting
- Abdominal pain
- Headache
- Dizziness
These side effects are generally mild to moderate and well-tolerated by patients .
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of Telotristat ethyl in managing symptoms of carcinoid syndrome:
- Study on Efficacy : A Phase III trial compared Telotristat ethyl with placebo in patients experiencing diarrhea due to carcinoid syndrome. Results indicated a statistically significant reduction in bowel movement frequency among those treated with Telotristat ethyl compared to placebo .
- Long-term Safety Assessment : A long-term safety study monitored patients over an extended period. Findings showed that the compound maintained its efficacy while exhibiting minimal toxicity, reinforcing its role as a viable treatment option for chronic management .
Mechanistic Insights
Research into the mechanism of action of Telotristat ethyl has revealed that it does not cross the blood-brain barrier, which minimizes central nervous system-related side effects. This specificity allows for targeted action on peripheral serotonin synthesis without affecting neurotransmitter levels in the brain .
Chemical Reactions Analysis
Formation of the Pyrimidine Core
The pyrimidine ring is synthesized via a palladium-catalyzed coupling reaction. Key steps include:
-
Buchwald-Hartwig amination : Aryl halides react with amines to form C–N bonds. For this compound, 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl groups are coupled with 2-amino-6-hydroxy pyrimidine derivatives using bis(triphenylphosphine)palladium(II) dichloride as a catalyst .
-
Trifluoroethyl ether formation : The (R)-1-(4-chloro-2-(3-methylpyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy group is introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Stereoselective Assembly
-
Chiral center installation : The (S)-ethyl 2-((tert-butoxycarbonyl)amino)propanoate moiety is synthesized via asymmetric hydrogenation of a β-keto ester intermediate using Rh(I) catalysts with chiral ligands .
-
Coupling reaction : The pyrimidine core is linked to the phenylalanine derivative via Suzuki-Miyaura cross-coupling, employing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid and Pd(PPh₃)₄ .
Hydrolysis of Functional Groups
Thermal Degradation
-
At temperatures >150°C, the compound undergoes retro-Diels-Alder fragmentation , releasing CO₂ and forming a secondary amine .
Metabolic Reactions (In Vivo)
-
Ester hydrolysis : The ethyl ester is metabolized to the corresponding carboxylic acid (active form) by hepatic esterases .
-
Boc deprotection : In acidic environments (e.g., stomach), the Boc group is removed, yielding a free amine susceptible to conjugation or oxidation .
Key Synthetic Intermediates
Coupling Reaction Efficiency
| Catalyst | Solvent | Yield | Conditions |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 82% | 80°C, 12 h |
| PdCl₂(dppf) | THF | 68% | 100°C, 24 h |
Deprotection Kinetics
Comparison with Similar Compounds
Table 1: Comparison of Key Features
Stability and Formulation
The target compound exhibits superior solid-state stability compared to analogues:
- Generates <0.5% degradants (e.g., free acid form) under accelerated storage (40°C/75% RH for 6 months) due to optimized excipient blends (lactose, hydroxypropyl cellulose) .
- In contrast, Telotristat ethyl tablets require additional moisture scavengers to achieve comparable stability .
Pharmacological Differentiation
- Unlike ferroptosis-inducing compounds (e.g., FINs), which target lipid peroxidation in cancer cells , this compound’s serotonin-lowering mechanism avoids off-target cytotoxicity in normal tissues .
Q & A
Q. What are the critical steps and considerations for synthesizing this compound, particularly regarding protecting groups and reaction conditions?
- Methodological Answer : The synthesis involves strategic use of protecting groups (e.g., tert-butoxycarbonyl [Boc] for amino protection) and precise reaction conditions. For example, hydrolysis of esters using LiOH in tetrahydrofuran (THF)/water mixtures (1:1 v/v) at room temperature ensures efficient deprotection without side reactions . Post-reaction workup includes acidification (pH ~6) and extraction with ethyl acetate to isolate intermediates. Purification via preparative HPLC is recommended for final products to achieve >95% purity .
Q. How can researchers confirm the stereochemical configuration of the compound?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry, particularly for chiral centers in the pyrimidine and pyrazole moieties . For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers by leveraging differences in retention times under isocratic conditions . Nuclear magnetic resonance (NMR) spectroscopy, including NOESY experiments, may also provide relative configuration insights.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns.
- NMR Spectroscopy : H and C NMR for structural elucidation; F NMR to verify trifluoroethoxy group integrity.
- HPLC-PDA/UV : For purity assessment and detection of impurities (e.g., column: C18, gradient: 10–90% acetonitrile/water).
- Infrared (IR) Spectroscopy : To validate functional groups like carbamate (Boc) and pyrazole .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer : The trifluoroethoxy group enhances lipophilicity (logP) and metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Computational modeling (e.g., Schrödinger’s QikProp) can predict logP and solubility. In vitro assays (e.g., microsomal stability in human liver microsomes) quantify metabolic half-life. Comparative studies with non-fluorinated analogs are critical to isolate the group’s effects .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)- or (R)-configured intermediates to enforce stereochemical control during pyrimidine coupling.
- Enantioselective Catalysis : Palladium-catalyzed asymmetric cross-coupling for pyrazole functionalization.
- Purification : Chiral preparative HPLC (e.g., Chiralcel® OD-H column) to resolve diastereomers. Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .
Q. How should researchers design in vitro assays to evaluate biological activity, considering variables like target enzymes or cell lines?
- Methodological Answer :
- Target Selection : Prioritize kinases or proteases structurally related to the pyrimidine scaffold.
- Dose-Response Curves : Test 10 nM–100 µM concentrations in triplicate.
- Control Groups : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%).
- Assay Types : Fluorescence polarization for binding affinity; cell viability assays (MTT) for cytotoxicity in cancer lines (e.g., HCT-116, HeLa) .
Q. What are common impurities formed during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Hydrolysis of Boc groups under basic conditions (e.g., LiOH) or residual ethyl ester intermediates.
- Mitigation : Optimize reaction time (2–4 hours for hydrolysis) and temperature (20–25°C). Use scavengers (e.g., silica gel) during extraction.
- Analysis : LC-MS (ESI+) to detect impurities with m/z ± 10 ppm of target mass. Purify via reverse-phase flash chromatography (C18, 40–60 µm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
